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molecular formula C15H11BrN2O2 B8789944 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No. B8789944
M. Wt: 331.16 g/mol
InChI Key: POAUVEHBXZCMCD-UHFFFAOYSA-N
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Patent
US04120856

Procedure details

A suspension of 10 g (0.023 mole) of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one in a mixture of 130 ml ethanol and 130 ml of 5% aqueous sodium bicarbonate was stirred at room temperature (25°) for 20 hr. The suspended solid was then collected on a filter, washed with water, and recrystallized from ethanol to give 6.5 g (85%) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one as colorless plates: mp 190°-192°; 1H nmr (DMSO-d6) δ 4.86 ppm (1H), 6.27 ppm (1H, OH), 7.18-7.90 ppm (m, 8H).
Name
7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH:9]([O:13]C(=O)C(F)(F)F)[N:8]=[C:7]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:6]=2[CH:26]=1>C(O)C.C(=O)(O)[O-].[Na+]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH:9]([OH:13])[N:8]=[C:7]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:6]=2[CH:26]=1 |f:2.3|

Inputs

Step One
Name
7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(=NC(C(N2)=O)OC(C(F)(F)F)=O)C2=CC=CC=C2)C1
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
130 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature (25°) for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspended solid was then collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=NC(C(N2)=O)O)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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